3'-O-Methyl-d3 Quercetin
Description
Properties
Molecular Formula |
C₁₆H₉D₃O₇ |
|---|---|
Molecular Weight |
319.28 |
Synonyms |
3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxy-d3-phenyl)-4H-1-benzopyran-4-one; 3,3’,5,7-Tetrahydroxy-3’-methoxy-d3-flavone; 3’-Methoxy-d3-quercetin; 3’-Methyl-d3-quercetin; C.I. 75680; Isorhamnetol-d3; Isorhamnetin-d3; Quercetin 3’-Methyl-d3 Ether |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of 3 O Methyl D3 Quercetin
Advanced Chemical and Chemoenzymatic Synthesis of Methylated Quercetin (B1663063) Derivatives
The synthesis of methylated quercetin derivatives, including the non-labeled precursor to 3'-O-Methyl-d3 Quercetin, can be achieved through various chemical and chemoenzymatic strategies.
Chemical synthesis often involves multi-step processes that require the strategic use of protecting groups to achieve regioselectivity. A common approach starts with the parent molecule, quercetin, and selectively protects its multiple hydroxyl groups. For instance, hydroxyl groups can be protected via benzylation. xiahepublishing.com Following protection, the desired hydroxyl group (in this case, at the 3' position) is methylated using a reagent like dimethyl sulfate (B86663). researchgate.net Subsequent deprotection steps then yield the final methylated quercetin derivative. The Algar-Flynn-Oyamada (AFO) reaction is another classical method for synthesizing flavonols, but its application for creating partially methylated ethers without protecting groups can be challenging and may result in low yields or product mixtures. xiahepublishing.com
To enhance properties like radical-scavenging activity, researchers have synthesized analogues with methyl groups introduced at various positions on the quercetin scaffold. rsc.orgresearchgate.net These syntheses often involve complex routes starting from simpler precursors, such as dimethylcatechol and acetophenone (B1666503) derivatives, and building the flavonoid structure step-by-step. rsc.org
Chemoenzymatic methods offer an alternative with high specificity, leveraging enzymes that naturally methylate flavonoids. Enzymes like quercetin 3-O-methyltransferase (EC 2.1.1.76) can catalyze the transfer of a methyl group specifically to the 3-O position of quercetin. qmul.ac.uk This approach can simplify the synthesis by avoiding the multiple protection and deprotection steps inherent in purely chemical methods.
| Method | Description | Key Reagents/Components | Advantages | Challenges |
| Chemical Synthesis | Multi-step process involving protection, methylation, and deprotection of hydroxyl groups on the quercetin backbone. | Quercetin, Benzyl Chloride (protection), Dimethyl Sulfate (methylation), H₂/Pd (deprotection). | High versatility, applicable to a wide range of derivatives. | Requires multiple steps, can have lower overall yields, potential for side products. |
| Chemoenzymatic Synthesis | Utilizes specific enzymes to catalyze the methylation at a target position. | Quercetin, O-methyltransferase enzymes (e.g., EC 2.1.1.76), S-Adenosyl methionine (methyl donor). | High regioselectivity, milder reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting, optimization of reaction conditions required. |
Precision Deuterium (B1214612) Incorporation at the 3'-O-Methyl Position for Stable Isotope Labeling
The defining feature of this compound is the presence of three deuterium atoms on the methyl group at the 3'-O- position. cymitquimica.com This precise isotopic labeling is crucial for its use as an internal standard, as the mass difference of +3 Da allows it to be distinguished from its naturally occurring, non-labeled counterpart by a mass spectrometer.
The most direct and widely used method for this specific labeling involves modifying the chemical synthesis route of 3'-O-Methyl Quercetin. Instead of using a standard methylating agent, a deuterated equivalent is employed. The synthesis would proceed by first preparing a protected quercetin intermediate where the 3'-hydroxyl group is available for reaction. This intermediate is then treated with a deuterated methyl source, such as:
d3-Methyl iodide (CD₃I)
d3-Dimethyl sulfate ((CD₃)₂SO₄)
This reaction, typically carried out in the presence of a base, attaches the trideuteromethyl (-CD₃) group to the 3'-oxygen atom. The final step involves the removal of the protecting groups to yield this compound. cymitquimica.compharmaffiliates.com This method ensures that the deuterium atoms are located exclusively on the intended methyl group, providing high isotopic purity and stability, as the C-D bonds are not susceptible to back-exchange under typical physiological or analytical conditions.
Other methods for deuterium labeling of flavonoids often focus on H/D exchange on the aromatic rings, which can be achieved using deuterated solvents like D₂O under acidic or basic conditions. researchgate.netnih.gov However, these methods are not suitable for creating a deuterated methyl group and are used for labeling different positions on the flavonoid core.
Spectroscopic and Chromatographic Verification of Isotopic Purity and Structural Integrity
Following synthesis, a rigorous analytical workflow is essential to confirm the structural identity, chemical purity, and isotopic enrichment of this compound. This is accomplished using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity. paspk.org The synthesized compound is injected into an HPLC system, typically with a reverse-phase column (e.g., C18) and a photodiode array (PDA) or UV detector. oup.commpg.de The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A research-grade standard should exhibit high purity, often exceeding 98%.
Spectroscopic Analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the structure and isotopic incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the molecule. mdpi.com This confirms the successful incorporation of the three deuterium atoms by showing the expected molecular weight of approximately 319.28 g/mol , which is three units higher than the non-labeled compound (Isorhamnetin). cymitquimica.com Tandem MS (MS/MS) analysis can further confirm the location of the label by observing fragmentation patterns. researchgate.netscispace.com
| Analytical Technique | Purpose | Expected Result for this compound |
| HPLC-UV/PDA | Assess chemical purity and quantify the compound. | A single major peak with a retention time matching the reference standard, indicating high purity (>98%). |
| High-Resolution MS | Confirm molecular formula and isotopic incorporation. | Measurement of an accurate mass corresponding to the formula C₁₆D₃H₉O₇. cymitquimica.com |
| ¹H NMR | Verify structural integrity and confirm site of deuteration. | The spectrum will show signals for the aromatic and hydroxyl protons but will lack the characteristic singlet for the 3'-O-methyl protons. |
| ¹³C NMR | Confirm the carbon framework of the molecule. | The spectrum will show the expected number of carbon signals for the flavonoid structure. |
Production Strategies for Research-Grade this compound
Optimized Synthesis: The process begins with a well-defined and reproducible synthetic protocol, as described in sections 2.1 and 2.2. The use of high-purity starting materials, including a deuterated methylating agent with high isotopic enrichment (e.g., >99 atom % D), is critical.
Purification: After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. Common purification techniques for flavonoids include:
Column Chromatography: Using silica (B1680970) gel as the stationary phase is a standard method for separating flavonoid derivatives from reaction mixtures. paspk.org
Preparative HPLC: For achieving the highest level of purity, preparative HPLC is often employed. This technique scales up the analytical HPLC method to isolate the target compound in larger quantities. mpg.de
High-Speed Countercurrent Chromatography (HSCCC): This is an effective liquid-liquid chromatography technique that avoids the use of solid supports, preventing irreversible adsorption of the sample and allowing for high recovery rates. oup.com
Final Quality Control: The purified product undergoes the full suite of analytical tests described in section 2.3 to confirm its identity, purity, and isotopic enrichment. The final product is typically a well-characterized solid, often a yellow powder, which is then accurately weighed and packaged under an inert atmosphere to ensure stability during storage. pharmaffiliates.com
Sophisticated Analytical Techniques for Profiling 3 O Methyl D3 Quercetin and Its Biotransformed Products
Mass Spectrometry-Based Platforms for Detection and Absolute Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for analyzing flavonoids and their derivatives.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 3'-O-Methyl-d3 Quercetin (B1663063) in bioanalytical studies. This technique involves the chromatographic separation of the analyte from other matrix components followed by its detection using a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govmdpi.com
For 3'-O-Methyl-d3 Quercetin, the precursor ion would correspond to its protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). The molecular weight of this compound is approximately 319.28 g/mol due to the three deuterium (B1214612) atoms replacing three hydrogen atoms in the methyl group. clearsynth.comcymitquimica.com In positive ion mode, the precursor ion would be m/z 319.1. This ion is then fragmented in the collision cell, and specific product ions are monitored. The fragmentation pattern is expected to be similar to its non-labeled analog, 3'-O-Methylquercetin (Isorhamnetin). researchgate.net A key fragmentation would be the loss of the deuterated methyl radical (•CD3), resulting in a characteristic product ion.
| Parameter | Description |
|---|---|
| Chromatographic Column | Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Precursor Ion (m/z) | [M+H]⁺ ≈ 319.1 or [M-H]⁻ ≈ 318.1 |
| Product Ions (m/z) | Transitions are selected based on the fragmentation of the precursor ion (e.g., loss of •CD3, retro-Diels-Alder fragmentation) |
High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is indispensable for identifying the biotransformed products of this compound. ucdavis.edunih.gov Unlike tandem mass spectrometry which targets specific masses, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), enabling the determination of the elemental composition of an unknown metabolite. nih.govmdpi.com
When this compound is metabolized in a biological system, it can undergo transformations such as glucuronidation, sulfation, or further hydroxylation. HRMS can detect these metabolites by identifying peaks corresponding to the expected mass shifts from the parent compound. For example, the addition of a glucuronic acid moiety would result in a mass increase of 176.0321 Da. The high-resolution capability allows for the differentiation of metabolites with very similar masses. Furthermore, the MS/MS capabilities of HRMS instruments provide fragmentation data that helps to elucidate the structure of the metabolite, including the site of conjugation. ucdavis.edu
| Metabolic Transformation | Mass Change (Da) | Elemental Composition Change | Predicted Exact Mass [M-H]⁻ |
|---|---|---|---|
| Parent Compound | - | C16H9D3O7 | 318.0701 |
| Glucuronidation | +176.0321 | +C6H8O6 | 494.1022 |
| Sulfation | +79.9568 | +SO3 | 398.0269 |
| Hydroxylation | +15.9949 | +O | 334.0650 |
One of the most critical applications of this compound is its use as a stable isotope-labeled internal standard (SILIS) for the accurate quantification of its non-labeled analog, 3'-O-Methylquercetin (Isorhamnetin), or other related flavonoids like quercetin. medchemexpress.comcaymanchem.com In isotope dilution mass spectrometry, a known amount of the SILIS is added to a biological sample at the beginning of the sample preparation process. isolife.nl
The SILIS is chemically identical to the analyte of interest but has a different mass due to the isotopic label. sigmaaldrich.com This means it co-elutes with the analyte during chromatography and experiences identical behavior during extraction, sample handling, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the SILIS's signal, it is possible to correct for these variations, leading to highly accurate and precise quantification. isolife.nlsigmaaldrich.com The use of a deuterated standard like this compound is a well-established strategy to overcome matrix effects and improve the reliability of quantitative bioanalytical methods. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for confirming the position of isotopic labels.
The ¹H and ¹³C NMR spectra of this compound would be nearly identical to those of its non-labeled counterpart, with a few key differences that confirm its structure. In the ¹H NMR spectrum, the characteristic singlet corresponding to the methoxy (B1213986) protons (-OCH₃), which typically appears around 3.8 ppm for 3'-O-Methylquercetin, would be absent. ptfarm.pl
In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group (-OCD₃) would exhibit a different signal compared to a standard methyl group. Instead of a quartet (due to coupling with three protons), it would appear as a multiplet (a septet) due to coupling with the three deuterium atoms (spin I=1). Additionally, there would be a slight upfield isotopic shift for this carbon signal. The signals for the other carbon atoms in the molecule would remain largely unchanged, allowing for the complete structural assignment. spectrabase.com
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-6 | ~6.19 | d |
| H-8 | ~6.39 | d |
| H-5' | ~6.83 | d |
| H-2' | ~7.57 | d |
| H-6' | ~7.58 | dd |
| 3'-OCH₃ | Absent | - |
Data inferred from spectra of related quercetin compounds. ptfarm.pl
| Carbon Position | Expected Chemical Shift (δ, ppm) | Note |
|---|---|---|
| C-2 | ~147 | |
| C-3 | ~138 | |
| C-4 | ~176 | Carbonyl carbon |
| C-3' | ~148 | |
| C-4' | ~149 | |
| 3'-OCD₃ | ~56 | Signal appears as a multiplet due to C-D coupling; slightly upfield shifted compared to -OCH₃ |
Data inferred from spectra of 3-O-Methylquercetin. spectrabase.com
Deuterium NMR (²H NMR) spectroscopy provides direct and unambiguous confirmation of the site and extent of deuteration. nih.gov This technique specifically detects the deuterium nuclei in a molecule. For this compound, the ²H NMR spectrum would show a single resonance signal in the aliphatic region, corresponding to the three equivalent deuterium atoms of the 3'-O-methyl-d3 group. The absence of any other signals would confirm that the isotopic labeling is specific to this position and that no unintended H/D exchange has occurred on the aromatic rings of the flavonoid backbone. nih.gov This analysis is crucial for verifying the isotopic purity and positional integrity of the labeled standard, ensuring its suitability for quantitative applications.
Advanced Chromatographic Separation Techniques for Complex Biological Matrices
The inherent complexity of biological matrices, such as plasma, urine, and tissue homogenates, presents a significant challenge for the accurate quantification of xenobiotics and their metabolites. Co-eluting endogenous components can interfere with the analyte of interest, leading to matrix effects and compromised data quality. Advanced chromatographic techniques are therefore essential to effectively separate the target compounds from these interferences.
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of flavonoids and their metabolites in biological samples. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC).
The enhanced resolving power of UHPLC is particularly advantageous for separating structurally similar compounds, such as the various methylated isomers of quercetin. A study focusing on the identification of methylated kaempferol (B1673270) and quercetin regioisomers successfully employed UHPLC coupled with quadrupole time-of-flight (QTOF) tandem mass spectrometry. nih.gov This approach allowed for the successful differentiation of ten regioisomers, highlighting the capability of UHPLC to resolve closely related flavonoid structures that would be difficult to separate using traditional HPLC methods. nih.gov This high resolution is critical when analyzing the biotransformation products of this compound, which may include various hydroxylated, glucuronidated, or sulfated metabolites that are structurally very similar to the parent compound.
The development of a robust and validated quantitative method is a prerequisite for reliable pharmacokinetic and metabolic studies. Such methods are typically developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. The deuterated nature of this compound makes it an ideal internal standard for the quantification of its non-labeled counterpart, 3'-O-Methyl Quercetin (also known as isorhamnetin), and its metabolites.
The validation of these analytical methods involves assessing several key parameters to ensure their reliability and accuracy. These parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC-DAD method for quercetin quantification demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.995. nih.gov The method also showed good repeatability and intermediate precision, with variation coefficients ranging from 2.4% to 9.4%. nih.gov The accuracy of the analysis was found to be between 88.6% and 110.7%. nih.gov
Similarly, a UPLC-MS/MS method for a quercetin glycoside in rat plasma demonstrated good linearity and was successfully applied to a pharmacokinetic study. nih.gov The precision of such methods is often evaluated at different concentration levels (low, medium, and high quality control samples) on the same day (intra-day precision) and on different days (inter-day precision). For example, a study on quercetin-3-O-glucuronide reported intra-day and inter-day precision with relative standard deviations (RSDs) of less than 2%. mdpi.com
The table below summarizes typical validation parameters for quantitative methods used for quercetin and its derivatives, which are applicable to the analysis of this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | nih.govmdpi.com |
| Intra-day Precision (RSD) | < 15% | nih.govmdpi.compeerj.com |
| Inter-day Precision (RSD) | < 15% | nih.govmdpi.compeerj.com |
| Accuracy (% Recovery) | 85-115% | nih.govmdpi.compeerj.com |
| Limit of Detection (LOD) | Analyte Dependent | nih.govmdpi.com |
| Limit of Quantification (LOQ) | Analyte Dependent | nih.govmdpi.com |
Rigorous Sample Preparation Protocols for Minimizing Matrix Effects and Ensuring Analytical Accuracy
Effective sample preparation is a critical step in the analytical workflow for biological samples. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and transfer the analyte into a solvent compatible with the analytical instrument. Common techniques employed for the extraction of flavonoids like quercetin and its metabolites from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net This technique is widely used due to its simplicity and low cost.
Solid-Phase Extraction (SPE) utilizes a solid sorbent material to selectively retain and concentrate analytes from a sample. researchgate.net SPE can offer higher selectivity and recovery compared to LLE and can be automated for high-throughput analysis.
The choice of sample preparation technique depends on the specific characteristics of the analyte and the biological matrix. The efficiency of the extraction process is evaluated by determining the extraction recovery, which is the percentage of the analyte recovered from the sample matrix. For example, a UPLC-MS/MS method for a quercetin glycoside reported extraction recoveries ranging from 76.8 ± 4.6% to 77.1 ± 3.9%. nih.gov
Minimizing matrix effects is another crucial aspect of sample preparation. Matrix effects, which can be either ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy and precision of the analysis. The effectiveness of the sample preparation method in mitigating matrix effects is assessed by comparing the analytical response of the analyte in the presence and absence of the matrix components. A well-designed sample preparation protocol is therefore essential for ensuring the analytical accuracy and reliability of data generated in studies involving this compound and its biotransformed products.
Metabolic Pathway Elucidation of 3 O Methyl D3 Quercetin in Preclinical and in Vitro Systems
Absorption, Distribution, and Elimination Kinetics in Preclinical Animal Models
The pharmacokinetic profile of flavonoids like quercetin (B1663063) is characterized by low bioavailability of the parent aglycone due to extensive metabolism following ingestion. wikipedia.orgresearchgate.net Understanding the absorption, distribution, and elimination kinetics is fundamental to assessing the physiological relevance of these compounds.
The use of stable isotope-labeled compounds, such as 3'-O-Methyl-d3 Quercetin, is a powerful technique in pharmacokinetic research. hwb.gov.in Deuterium (B1214612) labeling allows researchers to distinguish the exogenously administered compound from any endogenous counterparts and to trace its metabolic journey through the body with high sensitivity and specificity, typically using mass spectrometry. hwb.gov.inexlibrisgroup.com This approach is critical for accurately determining absorption, distribution, metabolism, and excretion (ADME) parameters.
When a deuterated flavonoid is administered, its absorption from the gastrointestinal tract, distribution into various tissues, and the formation of metabolites can be meticulously tracked. This methodology overcomes the analytical challenges posed by the complex biological matrix and the presence of numerous structurally similar endogenous and dietary compounds. Studies on quercetin have shown that after oral administration, it is absorbed from the small intestine and rapidly metabolized. researchgate.netmdpi.com While specific kinetic data for this compound is not widely published, the principles of using labeled compounds suggest it would enable precise measurement of its bioavailability and identify the tissues where it and its downstream metabolites accumulate. For instance, studies on related quercetin metabolites have identified their presence in the brain, indicating an ability to cross the blood-brain barrier. nih.govresearchgate.net
Table 1: Illustrative Pharmacokinetic Parameters of Quercetin in Humans This table provides general pharmacokinetic values for the parent compound quercetin to illustrate typical flavonoid kinetics, as specific data for this compound is limited.
| Parameter | Value | Source | Reference |
|---|---|---|---|
| Peak Plasma Time (Tmax) | ~0.7 - 2.9 hours | Onions | researchgate.netnih.gov |
| Peak Plasma Concentration (Cmax) | ~0.7 - 7.6 µmol/L | Onions | researchgate.net |
| Elimination Half-life (T½) | ~11 - 28 hours | Onions, Apples | researchgate.netnih.gov |
To better predict and understand the behavior of flavonoids in vivo, researchers employ pharmacokinetic modeling. Physiologically based kinetic (PBK) modeling is a sophisticated approach that integrates in vitro metabolism data with physiological parameters to simulate the ADME of a compound in the whole body. nih.gov These models can predict the plasma and tissue concentrations of a parent compound and its metabolites over time.
For quercetin and its derivatives, PBK models have been developed for both rats and humans. nih.gov These models are built using in vitro data on metabolic rates obtained from incubations with relevant tissue fractions (e.g., from the liver and small intestine). nih.gov The use of a deuterium-labeled compound like this compound would provide highly accurate in vivo data to validate and refine these models. PBK modeling can highlight species differences in metabolism; for example, models predict that while quercetin-3'-O-glucuronide is a major metabolite in humans, di- and tri-conjugates are more common in rats. nih.gov Such models are essential for extrapolating findings from preclinical animal studies to humans and for designing future experiments that more accurately reflect the metabolic reality of flavonoid consumption. nih.gov
Comprehensive Biotransformation Pathways and Enzymatic Mechanisms
Once absorbed, this compound, like its non-labeled counterpart and parent quercetin, undergoes extensive biotransformation, primarily through Phase II conjugation reactions. These modifications increase the polarity of the molecule, facilitating its excretion from the body. wikipedia.org
Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis reactions catalyzed by cytochrome P450 enzymes, is not a major metabolic route for quercetin. wikipedia.org Studies in rats have indicated that quercetin does not undergo significant Phase I metabolism. wikipedia.org Instead, it is rapidly and extensively processed by Phase II enzymes. While quercetin has been shown in vitro to inhibit certain cytochrome P450 enzymes, its own transformation is dominated by conjugation pathways. wikipedia.org
Phase II metabolism is the primary fate of quercetin and its metabolites. wikipedia.orgresearchgate.net These reactions occur predominantly in the small intestine and the liver. mdpi.comnih.gov The main conjugation reactions are methylation, glucuronidation, and sulfation, which can occur at the various hydroxyl groups on the flavonoid structure.
3'-O-Methyl Quercetin is itself a product of the methylation of quercetin. This metabolite can then undergo further Phase II reactions. The most common modifications include:
Glucuronidation: The attachment of a glucuronic acid moiety to a hydroxyl group. A major metabolite of quercetin is quercetin-3-glucuronide. wikipedia.org The methylated form can also be glucuronidated, for example, to produce 3'-O-methylquercetin-7-glucuronide or 3'-O-methyl-quercetin-3-O-glucuronide. nih.govresearchgate.netnih.gov
Sulfation: The addition of a sulfate (B86663) group. Quercetin-3'-sulfate is another key metabolite found in plasma. wikipedia.org
Further Methylation: While less common, additional methylation can occur.
These conjugation reactions result in a diverse array of metabolites circulating in the plasma, with very little of the original quercetin aglycone remaining. tandfonline.com
Table 2: Major Phase II Metabolites of Quercetin Identified in Biological Systems
| Metabolite Name | Metabolic Pathway | Reference |
|---|---|---|
| 3'-O-Methylquercetin (Isorhamnetin) | Methylation | researchgate.netnih.gov |
| 4'-O-Methylquercetin (Tamarixetin) | Methylation | nih.gov |
| Quercetin-3-O-glucuronide | Glucuronidation | wikipedia.orgresearchgate.net |
| Quercetin-3'-O-sulfate | Sulfation | tandfonline.comwikipedia.org |
| 3'-O-Methylquercetin-7-glucuronide | Methylation, Glucuronidation | researchgate.net |
| 3'-O-Methyl-quercetin-3-O-glucuronide | Methylation, Glucuronidation | nih.govnih.gov |
The formation of quercetin metabolites is catalyzed by specific families of Phase II enzymes.
Catechol-O-methyltransferase (COMT): This enzyme is primarily responsible for the methylation of the catechol structure (the two adjacent hydroxyl groups on the B-ring) of quercetin. nih.govdroracle.ai COMT transfers a methyl group from the donor S-adenosyl-L-methionine, leading to the formation of 3'-O-methylquercetin and 4'-O-methylquercetin. nih.govdroracle.ai
UDP-glucuronosyltransferases (UGTs): This superfamily of enzymes catalyzes the glucuronidation of quercetin. wikipedia.org Multiple UGT isoforms are involved, and they can add glucuronic acid to different hydroxyl groups on the quercetin molecule. nih.gov For example, UGT1A9 has been identified as a key enzyme in quercetin glucuronidation. nih.gov The activity of various UGTs (including UGT1A1, UGT1A3, and UGT1A6) contributes to the diverse profile of glucuronidated metabolites. nih.govnih.gov
Sulfotransferases (SULTs): These enzymes are responsible for the sulfation of quercetin. nih.gov Like UGTs, different SULT isoforms can sulfate various positions on the flavonoid backbone, contributing to the pool of circulating metabolites.
The interplay of these enzymes determines the specific profile and concentration of metabolites found in vivo, which in turn dictates the ultimate biological effects of ingested quercetin. droracle.ai
Table 3: Key Enzymes in the Metabolism of Quercetin and its Derivatives
| Enzyme Family | Specific Enzyme(s) | Function | Reference |
|---|---|---|---|
| Methyltransferases | Catechol-O-methyltransferase (COMT) | Methylates the catechol group on the B-ring to form O-methylated derivatives. | wikipedia.orgnih.govdroracle.ai |
| Glucuronosyltransferases | UDP-glucuronosyltransferases (UGTs), e.g., UGT1A1, UGT1A3, UGT1A9 | Conjugates glucuronic acid to hydroxyl groups. | wikipedia.orgnih.govnih.gov |
| Sulfotransferases | Sulfotransferases (SULTs) | Conjugates sulfate groups to hydroxyl groups. | mdpi.comnih.gov |
Characterization of Novel Deuterated Metabolites and Their Structural Assignment
The investigation into the metabolism of this compound, a stable isotope-labeled analog of the naturally occurring flavonoid isorhamnetin (B1672294), reveals a pathway dominated by phase II conjugation reactions. In preclinical and in vitro models, the deuterated methyl group serves as a stable tracer, facilitating the identification and structural elucidation of its metabolites through mass spectrometry-based techniques. As this compound is already a methylated form of quercetin, its subsequent metabolism primarily involves glucuronidation and sulfation of the remaining free hydroxyl groups.
The characterization of these novel deuterated metabolites relies heavily on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The deuterium label (d3) on the 3'-O-methyl group introduces a predictable mass shift of +3 Da (Daltons) in the molecular ion and in any fragments containing this group, compared to the corresponding unlabeled metabolites. This distinct isotopic signature is crucial for distinguishing the metabolites of the administered compound from endogenous or unlabeled compounds in complex biological matrices like plasma, urine, and bile. nih.gov
Structural assignment of these metabolites is achieved by analyzing their fragmentation patterns in the mass spectrometer. For instance, the loss of a glucuronic acid moiety (176 Da) or a sulfate group (80 Da) from the parent ion is indicative of a glucuronide or sulfate conjugate, respectively. The precise location of the conjugation is more challenging to determine but can often be inferred through comparison with established fragmentation patterns of known flavonoid conjugates or through analysis by nuclear magnetic resonance (NMR) spectroscopy if the metabolites can be isolated in sufficient quantities.
The primary deuterated metabolites identified in in vitro systems, such as liver microsomes or Caco-2 cell models, and in preclinical animal studies are deuterated glucuronide and sulfate conjugates. nih.govmdpi.com For example, a major metabolite is often identified as 3'-O-Methyl-d3-quercetin-3-O-β-D-glucuronide. nih.gov This indicates that the hydroxyl group at the 3-position is a primary site for glucuronidation. Other potential sites for conjugation include the hydroxyl groups at the 5, 7, and 4' positions.
Below is a table summarizing the expected novel deuterated metabolites of this compound and the key characteristics used for their structural assignment.
| Putative Deuterated Metabolite | Parent Compound | Conjugation Type | Key Analytical Feature (LC-MS/MS) |
| This compound-3-glucuronide | This compound | Glucuronidation | Molecular ion at [M+H]+ or [M-H]- showing a mass shift of +3 Da compared to unlabeled isorhamnetin glucuronide; characteristic loss of 176 Da (glucuronic acid). |
| This compound-7-glucuronide | This compound | Glucuronidation | Molecular ion at [M+H]+ or [M-H]- showing a mass shift of +3 Da compared to unlabeled isorhamnetin glucuronide; characteristic loss of 176 Da (glucuronic acid). |
| This compound-4'-sulfate | This compound | Sulfation | Molecular ion at [M-H]- showing a mass shift of +3 Da compared to unlabeled isorhamnetin sulfate; characteristic loss of 80 Da (sulfate group). |
| This compound-diglucuronide | This compound | Glucuronidation (x2) | Molecular ion at [M-H]- showing a mass shift of +3 Da and stepwise loss of two 176 Da moieties. |
Comparative Metabolic Profiling of this compound with Unlabeled Quercetin and other Derivatives
The metabolic profile of this compound presents distinct differences when compared to its parent compound, unlabeled quercetin. This comparison is crucial for understanding how preexisting methylation influences the subsequent biotransformation pathways of flavonoids.
Unlabeled quercetin undergoes extensive phase I and phase II metabolism. A primary step is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), which typically occurs at the 3' or 4' position of the B-ring, yielding isorhamnetin (3'-O-methylquercetin) and tamarixetin (B191864) (4'-O-methylquercetin), respectively. researchgate.net Following methylation, or in parallel, quercetin and its methylated derivatives are extensively conjugated with glucuronic acid and sulfate. nih.govmaastrichtuniversity.nl Therefore, the metabolic profile of quercetin is complex, featuring a mixture of methylated, glucuronidated, and sulfated species, as well as conjugates of the methylated forms. nih.govnih.gov
In contrast, this compound enters the metabolic pathway as an already methylated compound. Consequently, its metabolism bypasses the initial O-methylation step. The primary metabolic route for this deuterated derivative is direct phase II conjugation. This leads to a more streamlined metabolic profile dominated by glucuronide and sulfate adducts of the parent deuterated molecule. The presence of the methyl group can also influence the preferred site of subsequent conjugation compared to unlabeled quercetin.
The table below provides a comparative overview of the metabolic pathways and resulting primary metabolites for unlabeled quercetin versus this compound.
| Feature | Unlabeled Quercetin | This compound |
| Initial Metabolic Steps | O-methylation (Phase I), Glucuronidation (Phase II), Sulfation (Phase II) | Direct Glucuronidation (Phase II), Direct Sulfation (Phase II) |
| Key Metabolite Classes | Quercetin glucuronides, Quercetin sulfates, Methylquercetin (Isorhamnetin/Tamarixetin), Methylquercetin glucuronides, Methylquercetin sulfates | This compound glucuronides, this compound sulfates |
| Metabolic Profile Complexity | High: A diverse array of methylated and conjugated species. | Moderate: Primarily conjugated forms of the parent compound. |
| Example Major Metabolites | Quercetin-3-glucuronide, Quercetin-3'-sulfate, 3'-Methylquercetin-3-glucuronide nih.govwikipedia.org | This compound-3-glucuronide, this compound-7-glucuronide, this compound-4'-sulfate |
This comparative analysis highlights that administering a pre-methylated and isotopically labeled form of quercetin significantly alters its metabolic fate. While unlabeled quercetin produces a broad spectrum of metabolites arising from competing methylation and conjugation pathways, this compound's biotransformation is channeled primarily through direct conjugation, resulting in a less complex and more predictable set of deuterated metabolites. This makes it a valuable tool for studying the specific downstream pathways of methylated flavonoids in vivo.
Investigation of Mechanistic Biological Activities of 3 O Methyl D3 Quercetin in Cellular and Preclinical Animal Models
Cellular Uptake, Intracellular Trafficking, and Subcellular Localization Studies
Detailed investigations specifically tracking the cellular uptake, intracellular trafficking, and subcellular localization of 3'-O-Methyl-d3 Quercetin (B1663063) are not extensively documented in the available literature. However, its biological activity implies effective cellular entry and interaction with intracellular components. Research has shown that treatment with its non-deuterated form, 3-O-methyl quercetin, can influence the subcellular location of key regulatory proteins. nih.gov Specifically, in lung and liver cells subjected to oxidative stress, pre-treatment with the compound resulted in the translocation of the transcription factor Nrf2 from the cytosol into the nucleus, indicating that the compound or its downstream signals can traverse the cytoplasm and impact nuclear processes. nih.gov
Modulation of Key Cellular Signaling Pathways and Molecular Targets
3'-O-Methyl-d3 Quercetin, based on data from its analogue, modulates a variety of signaling pathways and molecular targets critical to cellular function.
The compound is a significant modulator of key protein kinase signaling cascades involved in cell survival, proliferation, and stress response. It has been shown to protect H9c2 cardiomyoblasts and mouse liver FL83B cells from oxidative stress through the modulation of the PI3K/Akt and MAPK/ERK1/2 signaling pathways. cymitquimica.comnih.govresearchgate.net In models of esophageal cancer, 3-O-methyl quercetin directly interacted with and inhibited the kinase activities of AKT and ERKs, leading to the suppression of their downstream signaling pathways. nih.gov Furthermore, it has demonstrated the ability to inhibit the PI3K/Akt signaling pathway in human breast cancer cells, thereby suppressing the formation of cancer stem cells. nih.gov The parent compound, quercetin, is also a well-documented inhibitor of the PI3K/Akt pathway. nih.govmdpi.com In response to hydrogen peroxide-induced stress in lung and liver cells, 3-O-methyl quercetin increased the expression of phosphorylated p38 (p-p38), a member of the MAPK family. nih.gov
Table 1: Modulation of Protein Kinase Signaling Pathways by 3'-O-Methyl Quercetin Data based on studies of the non-deuterated analogue.
| Signaling Pathway | Cell/Animal Model | Observed Effect |
|---|---|---|
| PI3K/Akt | H9c2 cardiomyoblasts | Modulated the pathway to protect against H₂O₂-induced oxidative stress. cymitquimica.com |
| PI3K/Akt | Mouse Liver FL83B Cells | Modulated the pathway to protect against copper-induced oxidative stress. nih.govresearchgate.net |
| PI3K/Akt | Human Breast Cancer Cells | Inhibited the pathway, suppressing cancer stem cell formation. nih.gov |
| MAPK/ERK1/2 | H9c2 cardiomyoblasts | Modulated the pathway to protect against H₂O₂-induced oxidative stress. cymitquimica.com |
| MAPK/ERK1/2 | Mouse Liver FL83B Cells | Modulated the pathway to protect against copper-induced oxidative stress. nih.govresearchgate.net |
| MAPK/p38 | Lung and Liver Cells | Increased expression of p-p38 in response to H₂O₂-induced stress. nih.gov |
The compound significantly influences the activity of transcription factors that govern cellular responses to stress and inflammation. A key target is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. In lung and liver cells, 3-O-methyl quercetin increased both mRNA and protein expression of Nrf2 and prompted its translocation from the cytosol to the nucleus, where it can activate antioxidant gene expression. nih.gov While direct studies on 3-O-methyl quercetin's effect on NF-κB are limited, its parent compound, quercetin, is known to modulate the NF-κB signaling pathway. nih.govmdpi.com
This regulation of transcription factors leads to downstream changes in gene expression. For instance, in LPS-stimulated RAW 264.7 macrophage cells, the compound inhibited the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. medchemexpress.com It also upregulates the expression of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase, in cells under oxidative stress. nih.gov
This compound is an inhibitor of several key enzymes implicated in disease processes. It demonstrates potent inhibition of β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease, with a reported IC₅₀ value of 6.5 µM. medchemexpress.comcaymanchem.com It also effectively inhibits enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS). Studies have shown it inhibits LPS-induced nitric oxide production, a proxy for iNOS activity, in BV-2 microglia and RAW 264.7 cells with IC₅₀ values of 3.8 µM and 4.23 µM, respectively. medchemexpress.comcaymanchem.com
The compound also acts as a selective inhibitor of phosphodiesterases (PDEs), enzymes that regulate intracellular signaling. It is a particularly potent inhibitor of PDE3 (IC₅₀ = 1.6 µM) and also inhibits PDE1, PDE2, PDE4, and PDE5 to varying degrees. nih.gov In contrast to inhibiting pro-inflammatory enzymes, it activates the cellular antioxidant defense system by increasing the expression of enzymes like SOD and catalase. nih.gov
Table 2: Enzyme Inhibition Profile of 3'-O-Methyl Quercetin Data based on studies of the non-deuterated analogue.
| Enzyme Target | IC₅₀ Value | Biological Context |
|---|---|---|
| β-secretase | 6.5 µM | Neuroprotection medchemexpress.comcaymanchem.com |
| iNOS (NO production) | 3.8 µM (BV-2 microglia) | Anti-inflammation caymanchem.com |
| iNOS (NO production) | 4.23 µM (RAW 264.7 cells) | Anti-inflammation medchemexpress.com |
| Phosphodiesterase 1 (PDE1) | 31.9 µM | Cellular Signaling nih.gov |
| Phosphodiesterase 2 (PDE2) | 18.6 µM | Cellular Signaling nih.gov |
| Phosphodiesterase 3 (PDE3) | 1.6 µM | Cellular Signaling nih.gov |
| Phosphodiesterase 4 (PDE4) | 28.5 µM | Cellular Signaling nih.gov |
| Phosphodiesterase 5 (PDE5) | 86.9 µM | Cellular Signaling nih.gov |
Role in Cellular Homeostasis and Stress Response Mechanisms (e.g., modulation of reactive oxygen species)
A primary mechanistic action of this compound is its ability to maintain cellular homeostasis, particularly under conditions of oxidative stress. It demonstrates potent antioxidant properties by directly scavenging reactive oxygen species (ROS), including DPPH radicals (IC₅₀ = 14.17 µM) and superoxide anions (IC₅₀ = 17.39 µM) in cell-free assays. caymanchem.com
In cellular models, it protects against oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and copper. It has been shown to shield normal lung and liver cells from H₂O₂-induced cytotoxicity, ROS formation, membrane damage, and DNA damage. nih.gov It also preserves mitochondrial membrane potential and reduces the activation of caspase-3, an executive enzyme in apoptosis, thereby preventing programmed cell death. nih.gov In primary rat cortical cells, it inhibited both lipid peroxidation (IC₅₀ = 19 µM) and H₂O₂-induced cell death (IC₅₀ = 3.5 µM), highlighting its neuroprotective potential against oxidative insults. caymanchem.com
Application of this compound in Preclinical Disease Models for Mechanistic Exploration (e.g., inflammation, oxidative stress models in cells or animals)
The mechanistic properties of this compound have been explored in various preclinical models of oxidative stress and inflammation.
In oxidative stress models, its cytoprotective effects have been consistently demonstrated. It protects lung, liver, neuronal, and cardiac cells from damage induced by H₂O₂. cymitquimica.comnih.govcaymanchem.com In a model using copper to induce toxicity in mouse liver cells and in zebrafish, 3-O-methyl quercetin reduced apoptosis and liver damage, reinforcing its role as a potent antioxidant. nih.govresearchgate.net
In inflammation-focused models, the compound has been shown to reduce inflammatory markers. In macrophage cell lines (BV-2 and RAW 264.7) stimulated with lipopolysaccharide (LPS), it curbed the production of nitric oxide and the expression of iNOS, key mediators of inflammation. medchemexpress.comcaymanchem.com In an animal model of allergic asthma, it suppressed airway hyperresponsiveness and reduced the infiltration of inflammatory cells, including macrophages, neutrophils, and eosinophils. medchemexpress.com Furthermore, in a chemically-induced model of esophageal carcinogenesis, 3-O-methyl quercetin inhibited the formation of preneoplastic lesions, linking its anti-inflammatory and anti-proliferative effects to cancer chemoprevention. nih.gov
Table 3: Application of 3'-O-Methyl Quercetin in Preclinical Models Data based on studies of the non-deuterated analogue.
| Preclinical Model | Model Type | Key Mechanistic Finding |
|---|---|---|
| H₂O₂-treated Lung and Liver Cells | Oxidative Stress | Protected against cytotoxicity, ROS formation, and DNA damage; activated Nrf2 pathway. nih.gov |
| LPS-treated BV-2 Microglia | Inflammation | Inhibited NO and iNOS production. caymanchem.com |
| Copper-treated Mouse Liver Cells & Zebrafish | Oxidative Stress | Suppressed apoptosis and liver damage via PI3K/Akt and MAPK/Erk pathways. nih.govresearchgate.net |
| Ovalbumin-sensitized Mice | Inflammation (Asthma) | Suppressed airway hyperresponsiveness and inflammatory cell infiltration. medchemexpress.com |
| NMBA-treated Rats | Carcinogenesis | Inhibited formation of esophageal preneoplastic lesions by targeting AKT and ERKs. nih.gov |
Tracing Molecular Interactions and Compound Fate via Deuterium (B1214612) Labeling in Biological Systems
The use of stable isotope labeling is a critical and powerful methodology in biochemical and pharmacological research for elucidating the metabolic fate and molecular interactions of bioactive compounds. arizona.edu Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as an ideal label. strath.ac.uk Incorporating deuterium into a molecule like 3'-O-Methylquercetin to create this compound allows researchers to track the compound's journey through complex biological systems. This is because the deuterium-labeled compound is chemically almost identical to its unlabeled counterpart but is distinguishable by analytical instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. arizona.edustrath.ac.uk This "traceless" tagging approach provides high analytical precision for mechanistic studies without significantly altering the compound's biological activity. arizona.edu
This compound is the labeled analogue of 3'-O-Methylquercetin, a primary metabolite of the widely studied flavonoid, Quercetin. cymitquimica.compharmaffiliates.com Studies have shown that when Quercetin is administered in preclinical models, it is rapidly and extensively metabolized. For example, in hamsters, 87% of the recovered quercetin from urine was in the form of 3'-O-methylquercetin after enzymatic treatment, indicating that O-methylation is a major metabolic pathway. nih.gov This rapid conversion underscores the importance of using a labeled form like this compound to accurately trace its absorption, distribution, metabolism, and excretion (ADME) without confusion from endogenously produced metabolites.
In cellular models, this compound can be introduced to cell cultures to investigate its uptake, intracellular localization, and subsequent metabolic transformations. By harvesting the cells and the surrounding media at different time points, researchers can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent deuterated compound and any new deuterated metabolites that have been formed. This allows for a precise mapping of the metabolic pathways the compound undergoes within specific cell types, such as liver or cancer cells.
In preclinical animal models, deuterium labeling enables comprehensive pharmacokinetic and pharmacodynamic studies. After administration of this compound, its fate can be tracked throughout the organism. Blood, urine, and tissue samples can be analyzed to determine how the compound and its metabolites are distributed and eliminated. This technique, often referred to as Deuterium Metabolic Imaging (DMI) when combined with MRS, provides localized information about metabolic fluxes. isotope.com This approach is invaluable for understanding which tissues are exposed to the compound and for identifying the chemical forms in which it exists over time. Such studies can reveal the efficiency of absorption from the gut, the extent of first-pass metabolism in the liver, and the rate of clearance from the body.
The data below illustrates hypothetical findings from a preclinical study designed to trace the fate of orally administered this compound in a rat model. Concentrations of the parent compound and a potential deuterated metabolite are measured in key tissues over 24 hours.
Table 1: Hypothetical Distribution of this compound and its Deuterated Metabolite in a Rat Model Concentrations in ng/g of tissue or ng/mL of plasma.
| Time Point | Analyte | Plasma | Liver | Kidney |
| 1 hour | This compound | 150.2 | 450.8 | 210.5 |
| Deuterated Quercetin Glucuronide | 45.1 | 180.3 | 95.2 | |
| 4 hours | This compound | 85.6 | 210.4 | 98.7 |
| Deuterated Quercetin Glucuronide | 120.9 | 450.1 | 250.6 | |
| 12 hours | This compound | 15.3 | 40.2 | 25.1 |
| Deuterated Quercetin Glucuronide | 60.7 | 150.9 | 110.8 | |
| 24 hours | This compound | < 5 | 8.1 | 6.4 |
| Deuterated Quercetin Glucuronide | 10.2 | 25.5 | 18.9 |
This type of detailed metabolic profiling, made possible by deuterium labeling, is fundamental for bridging the gap between in vitro activity and in vivo efficacy, providing a clearer understanding of how 3'-O-Methylquercetin interacts with biological systems.
Methodological Challenges and Advanced Considerations in Deuterated Flavonoid Research
Potential Isotope Effects on Metabolic Rates and Biological Activities
The substitution of hydrogen with deuterium (B1214612) can lead to the deuterium kinetic isotope effect (DKIE), where the cleavage of a carbon-deuterium (C-D) bond occurs at a slower rate than that of a carbon-hydrogen (C-H) bond. nih.govmusechem.com This is because the C-D bond is stronger and has a lower vibrational frequency, requiring more energy to break. nih.govnih.gov This effect can significantly alter the metabolic rate of a compound, particularly when the deuteration occurs at a site of enzymatic metabolism.
In the case of 3'-O-Methyl-d3 Quercetin (B1663063), the deuterium atoms are located on the methyl group at the 3'-position. The parent compound, quercetin, undergoes extensive Phase I and Phase II metabolism, with O-methylation, glucuronidation, and sulfation being major pathways. wikipedia.org The enzyme Catechol-O-methyltransferase (COMT) is responsible for the rapid O-methylation of quercetin, often at the 3'-position, forming 3'-O-methylquercetin. nih.gov
The deuteration of this methyl group could potentially slow down subsequent metabolic reactions at this site, such as O-demethylation by cytochrome P450 enzymes. This slowing of metabolism can lead to:
Increased Half-Life: The compound may remain in the system for a longer duration.
Metabolic Shunting: Metabolism may be redirected to other parts of the molecule that are not deuterated. nih.gov
The biological activities of flavonoids and their metabolites are closely linked to their structure. researchgate.net Methylation of quercetin has been shown to influence its antioxidant and anti-inflammatory properties. nih.gov While the DKIE primarily affects the rate of metabolism, it is plausible that the altered pharmacokinetic profile of 3'-O-Methyl-d3 Quercetin could indirectly influence its biological activity by changing its concentration and residence time at target sites. However, the presence of deuterium itself is not expected to directly alter the fundamental biological interactions of the molecule. simsonpharma.com
| Parameter | Potential Effect of Deuteration | Underlying Mechanism |
|---|---|---|
| Metabolic Rate (e.g., O-demethylation) | Decrease | Kinetic Isotope Effect (slower C-D bond cleavage) nih.gov |
| Plasma Half-Life (t½) | Increase | Reduced metabolic clearance musechem.com |
| Area Under the Curve (AUC) | Increase | Greater systemic exposure due to slower metabolism musechem.com |
| Metabolic Profile | Alteration (Metabolic Shunting) | Metabolism shifts to alternative, non-deuterated sites nih.gov |
Analytical Resolution Challenges in Differentiating Endogenous Analogs from Labeled Exogenous Compounds
A primary application of this compound is its use as an internal standard or tracer in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). clearsynth.com While mass spectrometry can easily distinguish between the deuterated compound and its non-deuterated analog (3'-O-methylquercetin) based on their mass-to-charge ratio, a significant challenge arises from their chromatographic behavior. researchgate.netmdpi.com
Deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts during chromatographic separation. nih.gov This phenomenon, known as the chromatographic isotope effect, occurs because the substitution of hydrogen with deuterium can subtly alter the molecule's polarity and its interaction with the stationary phase. nih.govoup.com Deuterated compounds often elute slightly earlier than their hydrogenous analogs in reversed-phase chromatography. nih.gov
This separation poses a challenge for accurate quantification for several reasons:
Matrix Effects: In complex biological samples, co-eluting substances can enhance or suppress the ionization of the analyte in the mass spectrometer's source. The use of a stable isotope-labeled internal standard is intended to compensate for these matrix effects, but this compensation is most effective when the analyte and the standard co-elute perfectly. clearsynth.comoup.com If they separate, they may experience different matrix effects, leading to quantification errors. nih.gov
Integration and Ratios: The partial or complete separation of the analyte and internal standard peaks requires precise integration of both, and any variability in retention time can affect the accuracy of the calculated concentration ratios.
The degree of separation is influenced by factors such as the number of deuterium atoms and the specific LC conditions. oup.com Therefore, analytical methods must be carefully developed and validated to minimize this isotopic separation or to account for its potential impact on quantitative accuracy.
| Challenge | Description | Potential Impact |
|---|---|---|
| Chromatographic Isotope Effect | Slight differences in retention time between deuterated and non-deuterated analogs. nih.govnih.gov | Inaccurate quantification due to non-co-elution. |
| Matrix Effect Compensation | If the standard and analyte separate, they may experience different ion suppression or enhancement. oup.com | Compromised accuracy and precision of measurements. |
| Method Validation | Requires careful optimization of LC conditions to minimize separation. | Ensures the reliability of quantitative data. clearsynth.com |
Strategies for Mitigating Deuterium Exchange in Aqueous Biological Environments
A critical consideration in studies involving deuterated compounds is the stability of the deuterium label. While the C-D bonds on the methyl group of this compound are generally stable, other hydrogens on the flavonoid structure, particularly those on hydroxyl groups and activated aromatic positions, can be susceptible to exchange with protons from the surrounding aqueous environment (H/D exchange). nih.govnih.gov This "back-exchange" can lead to a loss of the isotopic label, compromising the integrity of tracer studies. sci-hub.box
Several strategies are employed during sample preparation and analysis to minimize this deuterium exchange:
pH Control: The rate of H/D exchange is highly dependent on pH. For amide protons in proteins, the exchange rate is at its minimum around pH 2.4. sci-hub.box Quenching biological reactions and conducting sample preparation under acidic conditions can significantly reduce back-exchange.
Low Temperature: The exchange process is also temperature-dependent. acs.org Performing all sample handling, chromatographic separation, and analysis steps at low temperatures (e.g., using sub-zero temperature LC systems) drastically slows the rate of exchange. sci-hub.boxbohrium.com
Rapid Analysis: Minimizing the time between sample collection and analysis reduces the opportunity for back-exchange to occur. researchgate.net
Gas-Phase Analysis: Techniques like gas-phase H/D exchange in a mass spectrometer can be used to probe the structure and stability of flavonoids, but in quantitative studies, the goal is to prevent exchange in the solution phase prior to analysis. nih.govacs.org
By implementing a stringent analytical workflow that incorporates acidic pH, low temperatures, and rapid processing, researchers can effectively "lock in" the deuterium label and prevent its loss, ensuring that the measured isotopic ratios accurately reflect the biological processes under investigation. sci-hub.boxnih.gov
Limitations and Extrapolations from In Vitro and Preclinical Models to Complex Biological Systems
While in vitro and preclinical animal models are essential tools in flavonoid research, extrapolating the findings to complex biological systems like humans is fraught with limitations. nih.gov This is particularly true when studying deuterated compounds, where subtle metabolic effects can have significant downstream consequences.
Key limitations include:
Species Differences in Metabolism: The enzymes responsible for metabolizing flavonoids, such as CYPs and UGTs, can have different expression levels and activities between preclinical species (e.g., rodents) and humans. wikipedia.org A DKIE observed in rats may have a different magnitude in humans, leading to different pharmacokinetic outcomes. nih.gov
Bioavailability and Gut Microbiota: The bioavailability of flavonoids is generally low and is heavily influenced by the gut microbiota, which can metabolize these compounds into various smaller molecules. mdpi.com Preclinical models may not fully replicate the human gut microbiome, affecting the profile of metabolites produced and their subsequent systemic effects.
Predicting Metabolic Shunting: While deuteration at one site may slow metabolism there, it can enhance metabolism at other sites (metabolic shunting). nih.gov Predicting which alternative pathways will become dominant in a complex human system based on preclinical data is challenging.
Therefore, while preclinical studies on this compound can provide valuable initial data on its potential metabolic stability and pharmacokinetic advantages, these results must be interpreted with caution. They serve as a foundation for guiding further investigation but cannot replace well-designed clinical studies in humans to confirm the compound's behavior and therapeutic potential in a complex biological system.
Future Research Trajectories and Academic Contributions of 3 O Methyl D3 Quercetin Studies
Development of Novel Deuterated Quercetin (B1663063) Analogs for Specific Mechanistic Probes
The strategic placement of deuterium (B1214612) atoms within the quercetin scaffold is a burgeoning area of research, enabling scientists to create highly specific tools for mechanistic studies. nih.govresearchgate.net While 3'-O-Methyl-d3 Quercetin provides a means to trace the methylated metabolite, the development of other deuterated analogs can answer a wider range of biological questions. The low natural abundance of deuterium makes these labeled compounds easily distinguishable from their endogenous counterparts in biological systems.
Future research is focused on synthesizing quercetin analogs with deuterium labels at various positions to probe different aspects of its biochemistry:
Ring-Specific Deuteration: Introducing deuterium onto the A, B, or C rings of the flavonoid backbone can help elucidate which parts of the molecule are most susceptible to metabolic modification. For instance, studies have already explored H/D exchange at the C(6) and C(8) positions on the A-ring, revealing insights into the molecule's chemical reactivity under different conditions. nih.govresearchgate.net
Hydroxyl Group Deuteration: Replacing the hydrogen of specific hydroxyl groups with deuterium can help investigate the role of these groups in antioxidant activity, enzyme binding, and hydrogen bonding interactions with cellular targets.
The development of these novel analogs is crucial for dissecting the complex pharmacology of quercetin and identifying which of its many metabolites are responsible for its observed health benefits. nih.govnih.gov
| Potential Deuterated Analog | Research Application / Mechanistic Probe | Rationale |
| [6,8-D2]-Quercetin | Probing A-ring metabolism and electrophilic substitution reactions. nih.govresearchgate.net | The C(6) and C(8) positions are known sites of H/D exchange and potential metabolic attack. |
| [5,7,3',4'-OD4]-Quercetin | Investigating the role of hydroxyl groups in antioxidant activity and enzyme inhibition. | Deuteration of hydroxyl groups can alter hydrogen-bonding capabilities and radical scavenging kinetics. |
| [2',5',6'-D3]-Quercetin | Studying the metabolism of the B-ring, a key site for hydroxylation and methylation. | Placing deuterium on the B-ring can help identify the specific enzymes responsible for its modification. |
| 3'-O-(Methyl-d3)-[Ring-D2]-Quercetin | Dual-labeling to simultaneously track methylation and ring metabolism. | Provides a more complex probe to follow multiple biotransformation steps concurrently. |
Integration of Multi-Omics Approaches (Proteomics, Transcriptomics, Metabolomics) with Deuterium Tracing
The true power of using stable isotope tracers like this compound is realized when combined with high-throughput "multi-omics" technologies. This integrated approach allows researchers to move beyond simply tracking the compound's fate and begin to understand its system-wide biological impact.
Metabolomics: By administering a deuterated flavonoid and analyzing downstream metabolites with mass spectrometry, researchers can definitively map its biotransformation pathways. nih.gov The deuterium tag provides an unambiguous signature to distinguish compound-derived metabolites from the thousands of other endogenous molecules in a biological sample. This helps identify all metabolic products, not just the most abundant ones, providing a complete metabolic fingerprint. nih.gov
Proteomics: This approach can identify which proteins physically interact with the deuterated flavonoid or its metabolites. Furthermore, by comparing the proteome of cells or tissues before and after treatment, researchers can see how the compound alters the expression of key proteins, such as metabolic enzymes or signaling molecules, providing direct insight into its mechanism of action. mdpi.com
Transcriptomics: This technique analyzes changes in gene expression (RNA levels) following treatment with the deuterated compound. It can reveal which cellular signaling pathways are activated or suppressed. mdpi.com For example, transcriptomic analysis could show that quercetin upregulates genes for antioxidant enzymes, providing a genetic basis for its observed biological effects. researchgate.net
By combining these approaches, a comprehensive picture emerges: transcriptomics reveals the initial genetic response, proteomics shows the resulting changes in protein levels, and metabolomics, guided by the deuterium tracer, maps the ultimate metabolic fate and impact of the compound. mdpi.com
| Omics Technology | Contribution to Deuterated Flavonoid Research | Example Finding |
| Transcriptomics | Identifies genes and pathways modulated by the compound. mdpi.com | This compound treatment leads to upregulation of genes involved in the Nrf2 antioxidant response pathway. |
| Proteomics | Reveals changes in protein expression and identifies direct protein targets. mdpi.com | The deuterated compound is found to bind to and inhibit Catechol-O-methyltransferase (COMT), altering its activity. nih.gov |
| Metabolomics | Maps the complete metabolic fate of the deuterated compound and its downstream effects. nih.gov | Deuterium tracing identifies previously unknown glucuronidated and sulfated metabolites of 3'-O-Methyl Quercetin. nih.gov |
Advanced Imaging Techniques for Spatiotemporal Tracking of Deuterated Compounds In Vivo
A significant challenge in pharmacology is understanding not just if a compound reaches its target, but where it goes in the body and for how long. Advanced imaging techniques are being developed that can track deuterated compounds non-invasively in living organisms (in vivo).
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that can detect the signal from deuterium. nih.govcam.ac.uk By administering a deuterated compound like this compound, researchers can visualize its uptake, distribution, and metabolism in specific organs and tissues in real-time. researchgate.net
The key advantages and future applications of DMI in this context include:
Non-Invasive Tracking: Unlike techniques that require tissue biopsies, DMI allows for repeated imaging of the same subject over time, providing dynamic information on the compound's pharmacokinetics. researchgate.net
Spatial Distribution: It can generate 3D maps showing the concentration of the deuterated compound in different tissues, helping to identify target organs and potential sites of off-target accumulation. biorxiv.org
Metabolic Mapping: DMI can distinguish between the parent deuterated compound and its deuterated metabolites (e.g., deuterated water produced from metabolism), offering a window into metabolic activity in specific regions, such as tumors. nih.govresearchgate.net
While still a developing field, the application of DMI and other advanced imaging modalities to track deuterated flavonoids promises to bridge the gap between systemic administration and cellular-level activity, providing invaluable insights into their in vivo behavior. cam.ac.uk
Elucidating Undiscovered Metabolic Enzymes and Pathways Involved in Flavonoid Biotransformation
The metabolism of flavonoids is complex, involving a host of enzymes that modify their structure through processes like methylation, glucuronidation, and sulfation. nih.gov While major enzymes like Catechol-O-methyltransferase (COMT), UDP-glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs) are well-known, the full enzymatic machinery is not completely understood. nih.gov
Deuterated tracers are instrumental in discovering new players in flavonoid biotransformation. The process involves:
Administering a deuterated flavonoid like this compound to an in vitro (e.g., liver microsomes) or in vivo system.
Identifying all deuterated metabolites using high-resolution mass spectrometry.
Characterizing the chemical modifications on these novel metabolites (e.g., an unusual conjugation).
Using this information to hypothesize the type of enzymatic reaction that occurred.
Employing biochemical techniques, guided by proteomics and transcriptomics data, to isolate and identify the specific, previously unknown enzyme responsible for the transformation.
This strategy allows researchers to use the deuterated flavonoid as a "bait" to fish out and identify novel metabolic pathways and the enzymes that govern them, expanding our fundamental knowledge of how the body processes these ubiquitous dietary compounds. nih.gov
Contribution of Deuterated Quercetin Research to Fundamental Understanding of Flavonoid Biochemistry and Bioactivity
The use of this compound and other deuterated analogs makes a profound contribution to the fundamental understanding of flavonoid science as a whole. nih.govmdpi.com By providing a tool to overcome previous methodological limitations, this research deepens our knowledge in several key areas:
Bioavailability and ADME: Deuterated tracers allow for precise quantification of the absorption, distribution, metabolism, and excretion (ADME) of flavonoids, helping to solve the long-standing issue of their seemingly low bioavailability. nih.gov
Metabolite Activity: It enables the definitive identification of metabolites and allows for their synthesis and subsequent testing. This helps determine whether the parent compound or its metabolites are responsible for the observed biological effects. frontiersin.org
Mechanism of Action: By integrating deuterium tracing with multi-omics and advanced imaging, researchers can build a complete, systems-level model of how flavonoids exert their effects, from initial gene expression changes to whole-body distribution and metabolic fate. nih.govnih.gov
Ultimately, research on deuterated flavonoids like this compound moves the field beyond correlational studies to a more precise, mechanistic understanding of their biochemistry and bioactivity, paving the way for more targeted and effective use of these natural compounds.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 3'-O-Methyl-d3 Quercetin, and how is isotopic purity ensured?
- Methodological Answer : Synthesis typically involves deuterated methylating agents (e.g., CD3I) under controlled conditions to target the 3'-OH group. Isotopic purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). For example, deuterium incorporation at the methyl group is verified by comparing -NMR spectra with non-deuterated analogs, where the CD3 signal absence at ~3.3 ppm confirms deuteration . LC-MS quantifies isotopic enrichment by observing mass shifts (e.g., +3 amu for CD3 groups) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For tissue samples, homogenization in ice-cold methanol followed by centrifugation (15,000 × g, 10 min) and supernatant analysis is standard. Calibration curves using deuterated internal standards (e.g., this compound-d6) minimize matrix effects. Sensitivity thresholds as low as 0.1 ng/mL have been reported in plasma studies .
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer : Store lyophilized powder at -80°C under inert gas (e.g., argon) to prevent oxidation. For dissolved samples (e.g., DMSO stock solutions), aliquot and store at -20°C, avoiding freeze-thaw cycles. Stability studies indicate <5% degradation over 6 months under these conditions. Periodic LC-UV/Vis analysis (λ = 370 nm) monitors degradation products like quercetin aglycone .
Advanced Research Questions
Q. How does this compound’s deuteration affect its pharmacokinetic (PK) profile compared to non-deuterated analogs?
- Methodological Answer : Deuteration slows metabolic clearance by reducing hepatic CYP450-mediated demethylation. In rodent models, deuterated analogs show 1.5–2× higher plasma half-life (t₁/₂) and area under the curve (AUC). PK studies require dual-isotope labeling (e.g., ) to differentiate parent compounds from metabolites. Contradictions arise in interspecies variability; for example, human hepatocytes metabolize this compound 30% slower than rat hepatocytes .
Q. What experimental designs address contradictory data on this compound’s bioavailability in in vivo models?
- Methodological Answer : Use crossover studies with matched controls (e.g., deuterated vs. non-deuterated groups) and standardized diets to minimize variability. Bioavailability discrepancies often stem from gut microbiota metabolism. Fecal microbiota transplantation (FMT) experiments in germ-free mice can isolate microbial contributions. For instance, Bacteroides spp. hydrolyze methyl groups, reducing systemic absorption by 40% .
Q. How can researchers optimize this compound’s cellular uptake in mechanistic studies?
- Methodological Answer : Pre-treatment with membrane permeabilizers (e.g., 0.01% saponin) or nanoencapsulation (e.g., liposomes with PEGylation) enhances uptake. In HeLa cells, liposomal delivery increased intracellular concentrations by 3.5-fold compared to free compound. Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled) tracks subcellular localization .
Q. What are the unresolved challenges in linking this compound’s anti-inflammatory effects to specific molecular targets?
- Methodological Answer : Target deconvolution remains difficult due to pleiotropic effects. CRISPR-Cas9 knockout screens combined with phosphoproteomics (e.g., SILAC labeling) identify kinases modulated by the compound. For example, this compound inhibits IRAK4 phosphorylation (IC₅₀ = 2.3 μM) but activates Nrf2 pathways, complicating mechanistic interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
